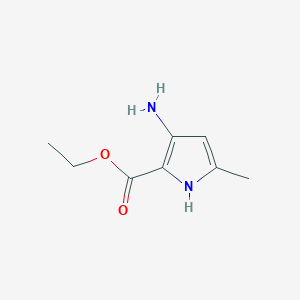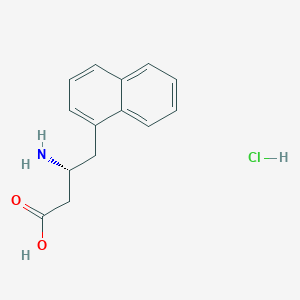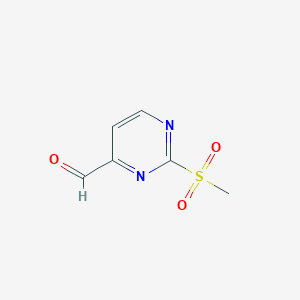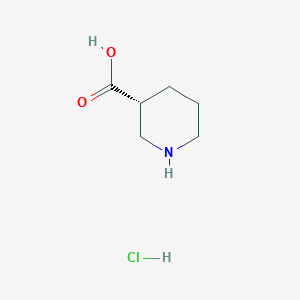
4-(4-溴-1,3-噻唑-2-基)吡啶
描述
“4-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 1142195-11-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-1,3-thiazol-2-yl)pyridine” can be represented by the InChI code 1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H . This indicates that the compound consists of a pyridine ring attached to a thiazole ring via a carbon atom. The thiazole ring carries a bromine atom .Physical and Chemical Properties Analysis
“4-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a powder at room temperature . The compound is stable under normal shipping temperatures .科学研究应用
抗菌和抗肿瘤应用
- 合成和生物活性: 包括吡啶噻唑衍生物在内的化合物已显示出显着的抗菌和抗肿瘤活性。例如,与吡啶噻唑衍生物形成的 Zn(II) 配合物比游离配体表现出更高的生物活性,对某些细菌和癌细胞系具有特异性 (邹等人,2020)。
化学性质和合成
- 合成和晶体结构: 研究探索了各种吡啶噻唑衍生物的合成和结构性质,有助于理解它们的化学行为和潜在应用 (Baker 等人,1991)。
- 络合物的形成: 吡啶噻唑化合物因其与金属形成络合物的特性而受到研究,这对各种化学和制药应用至关重要 (Papapida Pornsuriyasak 等人,2008)。
光反应和激发态过程
- 吡啶衍生物的光反应: 对吡啶衍生物的研究,例如 2-(1H-吡唑-5-基)吡啶,揭示了它们表现出多种类型的光反应的能力,包括激发态分子内和分子间质子转移。这对于开发具有新颖光学性质的材料具有重要意义 (Vetokhina 等人,2012)。
新型药物合成
- 抗菌剂的一锅合成: 吡啶噻唑衍生物已通过一锅反应合成,以潜在用作抗菌药物。这些化合物对各种微生物表现出有希望的活性 (Abdelrazek 等人,2019)。
- 潜在的抗癌剂: 已合成新型吡啶-噻唑杂合分子并测试了它们对各种癌细胞系的抗增殖作用,显示出高活性并表明它们作为抗癌剂的潜力 (Ivasechko 等人,2022)。
配体合成和化学分析
- 时间分辨荧光免疫测定的螯合中间体: 对吡啶衍生物的研究包括合成时间分辨荧光免疫测定的螯合中间体,这对于增强生物化学中的分析方法至关重要 (Pang Li-hua,2009)。
未来方向
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
4-(4-Bromo-1,3-thiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, the compound can bind to topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the formation of DNA double-strand breaks and subsequent cell cycle arrest . Additionally, 4-(4-Bromo-1,3-thiazol-2-yl)pyridine has shown potential in modulating the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine on various cell types and cellular processes are profound. The compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Furthermore, 4-(4-Bromo-1,3-thiazol-2-yl)pyridine can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 4-(4-Bromo-1,3-thiazol-2-yl)pyridine can inhibit the activity of topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in DNA damage . Additionally, the compound can activate certain kinases, leading to the phosphorylation of downstream targets and the modulation of cell signaling pathways . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have revealed that 4-(4-Bromo-1,3-thiazol-2-yl)pyridine can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxicities . For instance, at lower doses, 4-(4-Bromo-1,3-thiazol-2-yl)pyridine can effectively inhibit tumor growth without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and nephrotoxicity . These dosage effects underscore the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
4-(4-Bromo-1,3-thiazol-2-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, 4-(4-Bromo-1,3-thiazol-2-yl)pyridine can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions highlight the compound’s role in metabolic pathways and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, 4-(4-Bromo-1,3-thiazol-2-yl)pyridine can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine is essential for its interaction with target biomolecules and its subsequent biological effects.
属性
IUPAC Name |
4-bromo-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYFILMBWMMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)



![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)





